3-Bromopiperazine-2,5-dione

Catalog No.
S12353304
CAS No.
M.F
C4H5BrN2O2
M. Wt
193.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromopiperazine-2,5-dione

Product Name

3-Bromopiperazine-2,5-dione

IUPAC Name

3-bromopiperazine-2,5-dione

Molecular Formula

C4H5BrN2O2

Molecular Weight

193.00 g/mol

InChI

InChI=1S/C4H5BrN2O2/c5-3-4(9)6-1-2(8)7-3/h3H,1H2,(H,6,9)(H,7,8)

InChI Key

QTKFQBGZIZGWJL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(C(=O)N1)Br

3-Bromopiperazine-2,5-dione is a chemical compound with the molecular formula C4_4H5_5BrN2_2O2_2 and a molar mass of approximately 193. This compound features a piperazine ring substituted with a bromine atom and two carbonyl groups, making it a member of the piperazine derivatives. The presence of these functional groups contributes to its reactivity and potential biological activity.

Typical for compounds containing carbonyl and bromine functionalities. Notably, it can undergo:

  • Nucleophilic substitutions: The bromine atom can be substituted by nucleophiles, leading to the formation of new derivatives.
  • Condensation reactions: The carbonyl groups can react with amines or other nucleophiles to form imines or other nitrogen-containing compounds.
  • Bromination reactions: As a brominated compound, it can engage in further bromination under appropriate conditions, potentially yielding more complex structures.

  • Antimicrobial properties: Many piperazine derivatives exhibit activity against bacteria and fungi.
  • CNS activity: Piperazine compounds are known for their psychoactive properties, influencing neurotransmitter systems.

Research into the specific biological effects of 3-Bromopiperazine-2,5-dione is necessary to fully understand its potential therapeutic applications.

The synthesis of 3-Bromopiperazine-2,5-dione can be achieved through several methods:

  • Bromination of piperazine derivatives: Starting from piperazine or its derivatives, bromination can be performed using N-bromosuccinimide as a reagent under controlled conditions.
  • Cyclization reactions: The compound can also be synthesized through cyclization reactions involving appropriate precursors that lead to the formation of the piperazine ring along with the carbonyl functionalities.
  • Skraup synthesis: This method involves the condensation of aniline derivatives with carbonyl compounds and can be adapted for synthesizing various heterocycles including those containing piperazine .

3-Bromopiperazine-2,5-dione has potential applications in several fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as an intermediate in the synthesis of bioactive molecules or pharmaceuticals.
  • Chemical research: It can be utilized as a building block for synthesizing more complex organic compounds or for exploring new

Several compounds share structural similarities with 3-Bromopiperazine-2,5-dione. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-BromopiperazineC4_4H9_9BrNSimilar piperazine structure without carbonyls
3-(Trifluoromethyl)piperazineC4_4H4_4F3_3NContains trifluoromethyl group instead of bromine
1-(4-Chlorophenyl)piperazineC9_9H10_10ClNSubstituted aromatic group affecting biological activity

Uniqueness

3-Bromopiperazine-2,5-dione is unique due to its combination of a bromine atom and two carbonyl groups within the piperazine framework. This specific arrangement may confer distinct chemical properties and biological activities that differ from those of other similar compounds listed above.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

191.95344 g/mol

Monoisotopic Mass

191.95344 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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